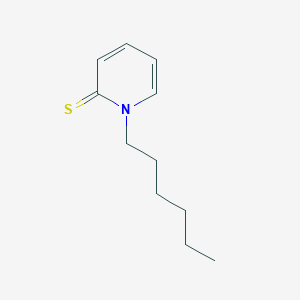
6-(Dibutylamino)-2,3-dihydrophthalazine-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Dibutylamino)-2,3-dihydrophthalazine-1,4-dione is a chemical compound known for its unique structure and properties It is a derivative of phthalazine, a bicyclic heterocycle, and contains a dibutylamino group, which contributes to its distinct chemical behavior
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dibutylamino)-2,3-dihydrophthalazine-1,4-dione typically involves the reaction of phthalic anhydride with dibutylamine under controlled conditions. The reaction is carried out in an organic solvent, such as toluene or dichloromethane, at elevated temperatures. The process involves the formation of an intermediate, which is subsequently cyclized to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby improving the efficiency of the production process.
化学反応の分析
Types of Reactions
6-(Dibutylamino)-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dibutylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
Oxidation: Formation of phthalic acid derivatives.
Reduction: Formation of reduced phthalazine derivatives.
Substitution: Formation of halogenated phthalazine derivatives.
科学的研究の応用
6-(Dibutylamino)-2,3-dihydrophthalazine-1,4-dione has found applications in various scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as an antitumor agent.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.
作用機序
The mechanism of action of 6-(Dibutylamino)-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets. The dibutylamino group plays a crucial role in binding to these targets, thereby modulating their activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 6-Diallylamino-1,3,5-triazine-2,4-dithiol monosodium
- 6-Dibutylamino-1,3,5-triazine-2,4-dithiol monosodium
Uniqueness
Compared to similar compounds, 6-(Dibutylamino)-2,3-dihydrophthalazine-1,4-dione exhibits unique properties due to its phthalazine core and dibutylamino group
特性
CAS番号 |
39590-12-0 |
|---|---|
分子式 |
C16H23N3O2 |
分子量 |
289.37 g/mol |
IUPAC名 |
6-(dibutylamino)-2,3-dihydrophthalazine-1,4-dione |
InChI |
InChI=1S/C16H23N3O2/c1-3-5-9-19(10-6-4-2)12-7-8-13-14(11-12)16(21)18-17-15(13)20/h7-8,11H,3-6,9-10H2,1-2H3,(H,17,20)(H,18,21) |
InChIキー |
ZUKBQAFYKNHTBV-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)C(=O)NNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[(2-nitrophenyl)azo]-](/img/structure/B14672872.png)
![1-(2,4-Dinitrophenyl)-2-[2-(ethylsulfanyl)-1-phenylethylidene]hydrazine](/img/structure/B14672874.png)







